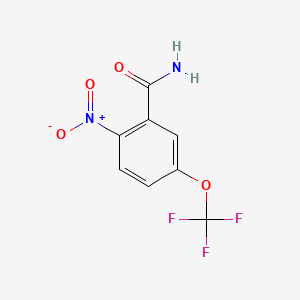
2-Nitro-5-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5F3N2O4 . It has been used in the synthesis of novel fluorogenic chemosensors based on urea derivative of 2-(2’-aminophenyl)-4-phenylthiazole .
Synthesis Analysis
The synthesis of 2-Nitro-5-(trifluoromethoxy)benzamide and its derivatives has been described in several studies . For instance, one study describes the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole, a bioisostere of riluzole, and its derivatives substituted at the 2-amino group .Molecular Structure Analysis
The molecular structure of 2-Nitro-5-(trifluoromethoxy)benzamide can be represented by the InChI code: 1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14) . The molecular weight of this compound is 250.13 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Nitro-5-(trifluoromethoxy)benzamide are not detailed in the search results, it’s known that nitrobenzamide compounds have been used in the synthesis of various pharmaceutical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitro-5-(trifluoromethoxy)benzamide include a molecular weight of 250.13 . More specific properties such as density, boiling point, and others are not provided in the search results.Applications De Recherche Scientifique
Precursor for Antituberculosis Drugs
2-Nitro-5-(trifluoromethoxy)benzamide is investigated as a precursor in synthesizing new antituberculosis drug candidates. The structural characterization of its related compounds, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, and 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, has been described, indicating their importance in creating promising benzothiazinones for antituberculosis therapy (Richter et al., 2021).
Electrophilic Trifluoromethylating Reagent
The compound also has applications in chemical synthesis as an electrophilic trifluoromethylating reagent. Studies have shown that a related derivative, 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, is remarkably reactive despite predictions based on cyclic voltammetry and X-ray structural properties. This reactivity, coupled with its safety in handling, makes it a valuable reagent in synthetic chemistry (Santschi et al., 2014).
Synthesis of Benzimidazoles and Quinoxalines
The compound also serves as a precursor in synthesizing SF5-containing benzimidazoles and quinoxalines. The direct amination of related nitro(pentafluorosulfanyl)benzenes and the subsequent reduction of the products provide efficient pathways for creating these derivatives, highlighting the compound's role in generating valuable chemical structures (Pastýříková et al., 2012).
Catalysis in Asymmetric Reactions
The compound's derivatives also show high catalytic activity in asymmetric reactions, such as the nitro-Michael reaction of furanones. This application is significant in synthesizing compounds with excellent diastereo- and enantioselectivity, crucial in the pharmaceutical industry for creating drugs with specific therapeutic effects (Sekikawa et al., 2015).
Synthesis of High-Performance Polymers
Furthermore, 2-Nitro-5-(trifluoromethoxy)benzamide derivatives are instrumental in synthesizing high-performance polymers. For example, poly(arylene ether amide)s with trifluoromethyl pendent groups have been prepared using a nucleophilic nitro displacement reaction of AB-type monomers derived from similar compounds. These polymers exhibit desirable properties, such as high molecular weights and glass transition temperatures, alongside solubility in common organic solvents, making them valuable in various industrial applications (Lee & Kim, 2002).
Propriétés
IUPAC Name |
2-nitro-5-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKYUXUOGDHERZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742941 |
Source


|
| Record name | 2-Nitro-5-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(trifluoromethoxy)benzamide | |
CAS RN |
1373232-62-2 |
Source


|
| Record name | 2-Nitro-5-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

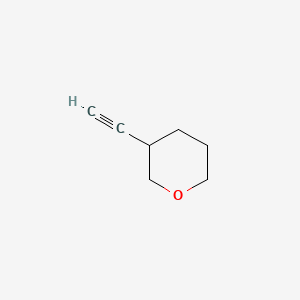
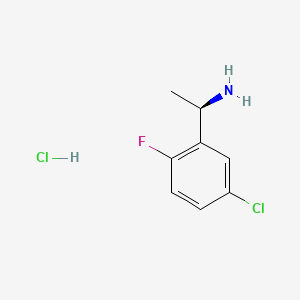
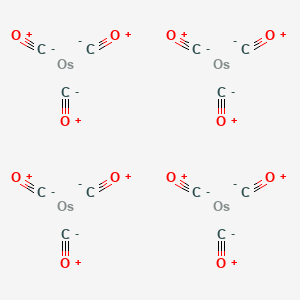
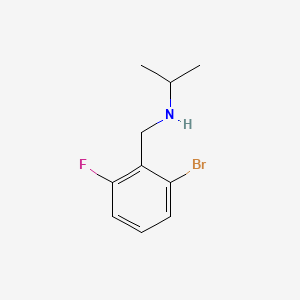
![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)

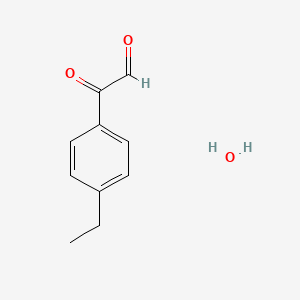
![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)
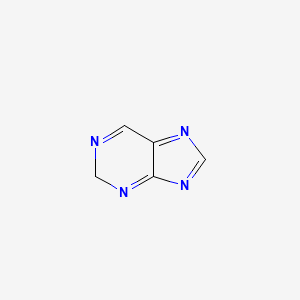
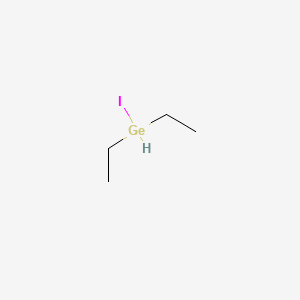
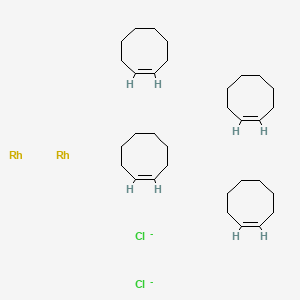
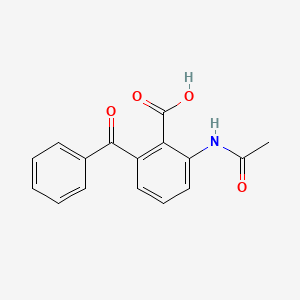
![[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine](/img/structure/B578264.png)